molecular formula C16H15NO B7897723 (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol

(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol

Cat. No.: B7897723
M. Wt: 237.30 g/mol
InChI Key: BRIIWJQPHNXXJA-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-2-(phenanthren-9-yl)ethan-1-ol is a chiral compound with a phenanthrene moiety attached to an amino alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(phenanthren-9-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with phenanthrene, a polycyclic aromatic hydrocarbon.

    Functionalization: Phenanthrene undergoes functionalization to introduce the amino and hydroxyl groups. This can be achieved through a series of reactions including nitration, reduction, and subsequent substitution reactions.

    Chiral Resolution: The racemic mixture of the amino alcohol is resolved into its enantiomers using chiral resolution techniques such as chromatography or crystallization with a chiral resolving agent.

Industrial Production Methods

Industrial production methods for ®-2-Amino-2-(phenanthren-9-yl)ethan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification processes such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(phenanthren-9-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a phenanthrene ketone, while substitution reactions can introduce various functional groups onto the phenanthrene ring.

Scientific Research Applications

®-2-Amino-2-(phenanthren-9-yl)ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including its ability to interact with specific receptors or enzymes.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(phenanthren-9-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The phenanthrene moiety may facilitate binding to hydrophobic pockets, while the amino and hydroxyl groups can form hydrogen bonds or electrostatic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol: The enantiomer of the compound, which may have different biological activities.

    Phenanthrene derivatives: Compounds with similar phenanthrene structures but different functional groups, such as phenanthrene-9-carboxylic acid or 9-hydroxyphenanthrene.

Uniqueness

®-2-Amino-2-(phenanthren-9-yl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups. This combination of features allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(2R)-2-amino-2-phenanthren-9-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c17-16(10-18)15-9-11-5-1-2-6-12(11)13-7-3-4-8-14(13)15/h1-9,16,18H,10,17H2/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIIWJQPHNXXJA-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)[C@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.